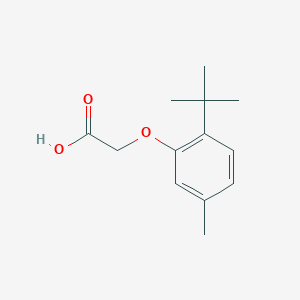![molecular formula C15H14N2O2S B5579192 2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5579192.png)
2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest in the field of medicinal chemistry due to its diverse pharmacological properties. It belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones, which are known for their significant analgesic and anti-inflammatory activities.
Synthesis Analysis
The synthesis of 2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps. A notable method includes the reaction of 3-amino-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with different aldehydes and ketones. The starting material itself is synthesized from 2-amino-3-carbethoxy-4,5-dimethyl thiophene using novel routes. Additionally, green synthesis approaches have been developed for thieno[2,3-d]pyrimidin-4(3H)-ones, emphasizing step economy, reduced catalyst loading, and easy purification (Alagarsamy, Vijayakumar, & Solomon, 2007) (Shi et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound is characterized using various techniques like MS, IR, and NMR spectra. Advanced structural analysis includes Density Functional Theory (DFT) calculations, providing insights into the molecular conformation, electron density distribution, and chemical reactivity sites (Murugavel et al., 2014).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including electrophilic ipso-substitution reactions and interactions with aromatic aldehydes. These reactions lead to the formation of diverse derivatives with potential pharmacological activities (Elmuradov et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Analgesic and Anti-inflammatory Properties :
- The synthesis of a series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, including compounds with structural similarities to 2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, revealed their potential as analgesic and anti-inflammatory agents. These compounds showed significant activity in preclinical models, with certain derivatives exhibiting potent analgesic and anti-inflammatory activities comparable to diclofenac sodium (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).
Antifungal Effects :
- Research on pyrimidine derivatives has highlighted their antifungal potential. Studies on compounds structurally related to 2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one demonstrated effective antifungal activities against fungi like Aspergillus terreus and Aspergillus niger, suggesting their development as antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Quantum Chemical Properties :
- The synthesis and Density Functional Theory (DFT) studies on various pyrimidine derivatives provided insights into their quantum chemical properties, which are crucial for understanding their reactivity and interactions with biological targets. These studies contribute to the rational design of new molecules with enhanced pharmacological profiles (Saracoglu, Kokbudak, Yilmazer, & Kandemirli, 2020).
PET Ligand Development for mGluR1 Receptors :
- A particular study focused on the synthesis, in vitro, and in vivo evaluation of a compound for potential use as a PET ligand targeting mGluR1 receptors. This research signifies the importance of thienopyrimidinone derivatives in developing diagnostic tools for neurological conditions (Prabhakaran et al., 2010).
Zukünftige Richtungen
The future directions for the research and development of “2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one” and related compounds could involve further optimization of the synthesis process, more detailed investigation of their mechanism of action, and comprehensive evaluation of their safety and efficacy in preclinical and clinical studies . The potential of these compounds to be developed as antitubercular agents is particularly promising .
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-8-9(2)20-15-12(8)14(18)16-13(17-15)10-5-4-6-11(7-10)19-3/h4-7H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBSXSALTFQADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5948460 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-6-[3-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5579138.png)
![(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)
![2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5579150.png)


![(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5579158.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5579166.png)


![6-ethyl-3-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5579176.png)
![2,3,4-trifluoro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzenesulfonamide](/img/structure/B5579196.png)

